molecular formula C9H18N6O3 B12982381 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B12982381
M. Wt: 258.28 g/mol
InChI Key: ITBRGMNAQSDPCP-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS 43190-26-7) is a chemical compound with a molecular weight of 258.28 g/mol . As a derivative of 1,3,5-triazinane-2,4,6-trione (isocyanuric acid), this compound features a heterocyclic core functionalized with three 2-aminoethyl groups . Compounds within the 1,3,5-triazinane-2,4,6-trione family are of significant interest in materials science. They are frequently investigated as key building blocks in polymer synthesis, where they can be incorporated to enhance thermal resistance, improve chemical stability, and modify the mechanical properties of the resulting materials . The presence of multiple amine functional groups on this molecule makes it a potential cross-linking agent or a reactive monomer for the synthesis of more complex polymer networks, such as polyurethanes and co-polymer resins, which benefit from improved performance characteristics . Researchers may explore its utility in developing advanced coatings, adhesives, and other high-performance materials where the triazinane-trione core can contribute to flame retardation and water-resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H18N6O3

Molecular Weight

258.28 g/mol

IUPAC Name

1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C9H18N6O3/c10-1-4-13-7(16)14(5-2-11)9(18)15(6-3-12)8(13)17/h1-6,10-12H2

InChI Key

ITBRGMNAQSDPCP-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCN)CCN)N

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5-Tris(2-tosylethyl)-1,3,5-triazine-2,4,6-trione (Intermediate)

  • Starting from the triazine core, the 2-hydroxyethyl groups are tosylated to form the tris(tosylethyl) derivative.
  • Reaction conditions: Typically performed in anhydrous solvents such as acetonitrile or dichloromethane.
  • Characterization: The product shows characteristic ^1H NMR signals for tosyl methyl groups (~2.4 ppm) and aromatic protons (~7.3–7.7 ppm), confirming successful tosylation.

Conversion to 1,3,5-Tris(2-azidoethyl)-1,3,5-triazine-2,4,6-trione

  • The tosylated intermediate is reacted with sodium azide in dry dimethylformamide (DMF) at room temperature.
  • This nucleophilic substitution replaces the tosyl groups with azido groups.
  • Reaction time: Approximately 12–24 hours.
  • The azido compound is isolated by precipitation or extraction.

Catalytic Hydrogenation to 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

  • The azido derivative is subjected to hydrogenation using 10% palladium on activated charcoal as a catalyst.
  • Conditions: Hydrogen pressure of 60 psi, room temperature, for about 12 hours.
  • Workup: Filtration to remove catalyst, solvent evaporation, and recrystallization from acetonitrile and diethyl ether.
  • Yield: High yields reported, up to 95%.
  • Characterization: Confirmed by high-resolution mass spectrometry (HRMS) and ^1H NMR spectroscopy.

Experimental Data Summary

Step Compound Reagents & Conditions Yield (%) Notes
1 1,3,5-Tris(2-tosylethyl)-1,3,5-triazine-2,4,6-trione Tosyl chloride, base, dry solvent Not specified Tosylation confirmed by NMR
2 1,3,5-Tris(2-azidoethyl)-1,3,5-triazine-2,4,6-trione Sodium azide, DMF, RT, 12-24 h Not specified Azide substitution confirmed by IR and NMR
3 This compound H2, 10% Pd/C, 60 psi, RT, 12 h 95% Purified by recrystallization; HRMS m/z 259.0164 [M+H]+

Analytical Characterization

  • [^1H NMR (300 MHz, CD3CN)](pplx://action/followup): Signals corresponding to methylene protons adjacent to nitrogen and amino groups, consistent with the tris(2-aminoethyl) substitution.
  • HRMS (ESI): Molecular ion peak at m/z 259.0164 [M+H]+, matching the calculated molecular weight.
  • Purity: Typically >95% after recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation . Additionally, the compound’s triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions .

Comparison with Similar Compounds

Table 1: Substituent and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications References
1,3,5-Tris(2-aminoethyl)-...trione (Target) 2-aminoethyl C₉H₁₅N₆O₃ Hypothesized: Bioactive applications (e.g., antimicrobial, drug delivery)
TCy-TAZTO (1,3,5-tricyclohexyl derivative) Cyclohexyl C₂₁H₃₃N₃O₃ High-yield synthesis (92%), eco-friendly, potential complexing agent
TBC (1,3,5-tris(2,3-dibromopropyl) derivative) 2,3-dibromopropyl C₁₂H₁₅Br₆N₃O₃ Fire retardant (e.g., in strandboards); mutagenicity under OECD QSAR assessment
TATT (1,3,5-tris(oxiran-2-ylmethyl) derivative) Oxiran-2-ylmethyl C₁₃H₁₅N₃O₆ Superior anticancer activity vs. platinum drugs; apoptosis induction enhanced by curcumin
Tris-di-tert-butyl-4-hydroxybenzyl derivative 3,5-di-tert-butyl-4-hydroxybenzyl C₄₈H₆₉N₃O₆ Antioxidant (e.g., Irganox 3114); high thermal stability

Biological Activity

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (also known as N2,N4,N6-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential applications based on recent research findings.

  • Molecular Formula : C11H22N9O2
  • Molecular Weight : 369.35 g/mol
  • CAS Number : 2253121-62-7

Synthesis

The synthesis of this compound typically involves the reaction of nitriles with amino compounds or through the trimerization of cyanamide derivatives. Various synthetic routes have been optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazine core facilitates binding to various biological targets, influencing pathways related to neurochemistry and enzyme inhibition.

Enzyme Inhibition Studies

Recent studies have identified the compound's potential as a monoamine oxidase (MAO) inhibitor. For example:

  • MAO-A Inhibition : Compounds derived from 1,3,5-triazine structures exhibited inhibition comparable to standard MAO-A inhibitors like clorgyline. Notably, some derivatives showed selectivity for MAO-A over MAO-B without significant acute toxicity .

Affinity for Receptors

Research has indicated that derivatives of this compound exhibit high affinity for serotonin receptors:

  • 5-HT7 Receptor Binding : Certain synthesized ligands displayed Ki values as low as 8 nM for the 5-HT7 receptor, suggesting potential applications in psychiatric disorders .

Case Studies

StudyFindings
Khattab et al. (2015)Identified MAO-A inhibition activity in triazine derivatives; compounds showed selectivity and low toxicity .
Recent Ligand StudiesNovel ligands based on the triazine structure demonstrated significant binding affinity to the 5-HT7 receptor .

Toxicological Assessment

Preliminary toxicological assessments indicate that while some derivatives show promising bioactivity, their safety profiles require further investigation. The absence of significant acute toxicity in initial studies is encouraging but necessitates comprehensive toxicological evaluations.

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